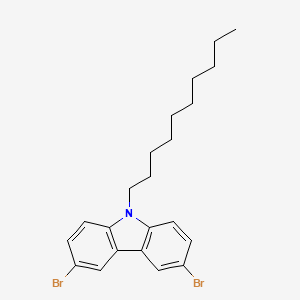

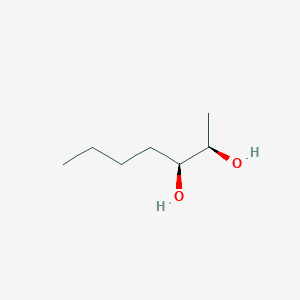

![molecular formula C14H28N2O4 B12573231 N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine CAS No. 630095-95-3](/img/structure/B12573231.png)

N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{7-[(tert-ButoxiCarbonil)amino]heptil}glicina es un compuesto que pertenece a la clase de los aminoácidos y péptidos. Se caracteriza por la presencia de un grupo protector tert-butoxiCarbonil (Boc) unido al grupo amino de la heptilglicina. Este compuesto se utiliza a menudo en síntesis orgánica y química de péptidos debido a su estabilidad y reactividad.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-{7-[(tert-ButoxiCarbonil)amino]heptil}glicina normalmente implica la protección del grupo amino de la heptilglicina con un grupo tert-butoxiCarbonil. Esto se puede lograr haciendo reaccionar la heptilglicina con di-tert-butil dicarbonato (Boc2O) en presencia de una base como hidróxido de sodio o 4-dimetilaminopiridina (DMAP) en un disolvente adecuado como acetonitrilo . La reacción generalmente se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar la protección completa del grupo amino.

Métodos de Producción Industrial

La producción industrial de N-{7-[(tert-ButoxiCarbonil)amino]heptil}glicina sigue rutas sintéticas similares, pero a mayor escala. Se ha informado que el uso de sistemas de microreactores de flujo aumenta la eficiencia y la sostenibilidad del proceso . Estos sistemas permiten la producción continua y un mejor control sobre las condiciones de reacción, lo que conduce a mayores rendimientos y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

N-{7-[(tert-ButoxiCarbonil)amino]heptil}glicina puede sufrir varias reacciones químicas, que incluyen:

Reacciones de Desprotección: El grupo Boc se puede eliminar en condiciones ácidas utilizando reactivos como ácido trifluoroacético (TFA) en diclorometano o ácido clorhídrico en metanol.

Reacciones de Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica, formando nuevos enlaces con electrófilos.

Reacciones de Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes en comparación con las reacciones de desprotección y sustitución.

Reactivos y Condiciones Comunes

Desprotección: Ácido trifluoroacético (TFA), ácido clorhídrico (HCl), cloruro de oxalilo en metanol.

Sustitución: Diversos electrófilos y nucleófilos dependiendo del producto deseado.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen el aminoácido desprotegido, los derivados sustituidos y las formas oxidadas o reducidas del compuesto.

Aplicaciones Científicas De Investigación

N-{7-[(tert-ButoxiCarbonil)amino]heptil}glicina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de péptidos y como aminoácido protegido en la síntesis orgánica.

Biología: Se estudia por su posible papel en los sistemas biológicos y como precursor de péptidos biológicamente activos.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos basados en péptidos.

Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de moléculas complejas.

Mecanismo De Acción

El mecanismo de acción de N-{7-[(tert-ButoxiCarbonil)amino]heptil}glicina involucra principalmente su función como aminoácido protegido. El grupo Boc protege al grupo amino durante las reacciones químicas, previniendo reacciones secundarias no deseadas. Tras la desprotección, el grupo amino libre puede participar en diversos procesos bioquímicos, incluyendo la formación de enlaces peptídicos e interacciones con dianas moleculares.

Comparación Con Compuestos Similares

Compuestos Similares

- Ácido N-(tert-ButoxiCarbonil)-7-aminoheptanoico

- Ácido N-(tert-ButoxiCarbonil)-7-aminoenántico

- N-(tert-ButoxiCarbonil)etanolamina

Singularidad

N-{7-[(tert-ButoxiCarbonil)amino]heptil}glicina es única debido a su estructura específica, que combina una cadena heptil con un esqueleto de glicina y un grupo amino protegido por Boc. Esta combinación proporciona estabilidad y reactividad, lo que la convierte en un compuesto valioso en aplicaciones sintéticas y de investigación.

Propiedades

Número CAS |

630095-95-3 |

|---|---|

Fórmula molecular |

C14H28N2O4 |

Peso molecular |

288.38 g/mol |

Nombre IUPAC |

2-[7-[(2-methylpropan-2-yl)oxycarbonylamino]heptylamino]acetic acid |

InChI |

InChI=1S/C14H28N2O4/c1-14(2,3)20-13(19)16-10-8-6-4-5-7-9-15-11-12(17)18/h15H,4-11H2,1-3H3,(H,16,19)(H,17,18) |

Clave InChI |

RESNZJLFIICTSF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NCCCCCCCNCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

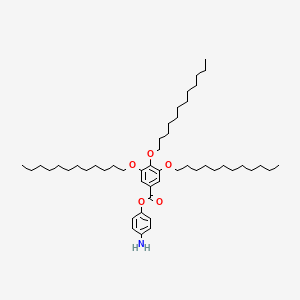

![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12573164.png)

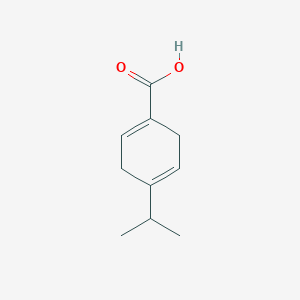

![2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12573173.png)

![Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate](/img/structure/B12573174.png)

![2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12573204.png)

![Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]-](/img/structure/B12573217.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12573224.png)

![2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12573226.png)